Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate typically involves the interaction of the methyl ester of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid with Lawesson’s reagent to produce the corresponding 4-thioxo derivative . This reaction is followed by alkylation with methyl bromoacetate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with N-nucleophiles, amines, and hydrazines.
Alkylation Reactions: Alkylation with methyl bromoacetate is a common reaction for this compound.
Common Reagents and Conditions
Lawesson’s Reagent: Used for the synthesis of the 4-thioxo derivative.
Methyl Bromoacetate: Used for alkylation reactions.
Solvents: Ethanol or methanol are commonly used solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are studied for their potential antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with various molecular targets, such as enzymes or receptors, through its heterocyclic structure. The presence of the thioxo group may play a crucial role in its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-thiouracil: Another pyrimidine derivative with similar structural features.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A related compound with a phenyl group instead of the thioxo group.
Uniqueness
Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-3-4(6(10)12-2)5(13)9-7(11)8-3/h1-2H3,(H2,8,9,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURYTFWPSZFUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC(=O)N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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